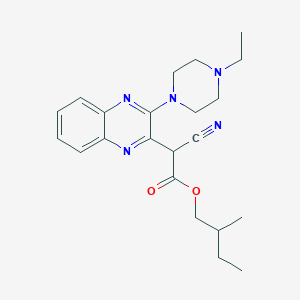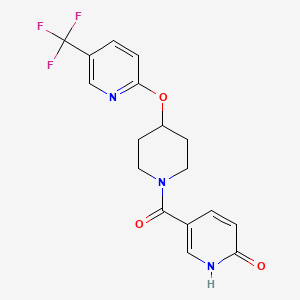![molecular formula C20H16FN3O5 B2947162 3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one CAS No. 823827-71-0](/img/structure/B2947162.png)
3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one”, the average mass is 388.413 Da and the monoisotopic mass is 388.089294 Da. It has a density of 1.4±0.1 g/cm³, a boiling point of 539.6±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one often involve complex reactions and analytical techniques. For instance, the synthesis of related fluorine-substituted compounds often employs fluorination or nitration reactions, which introduce fluorine or nitro groups to enhance the compound's reactivity or biological activity. Characterization techniques such as NMR, FTIR, and X-ray crystallography are commonly used to elucidate the structural and electronic properties of these compounds, providing insights into their potential applications in catalysis, materials science, or as pharmacological agents (Zhu et al., 2014).
Antibacterial and Antimicrobial Activity
Several studies have explored the antibacterial and antimicrobial activities of piperazine derivatives, highlighting their potential as therapeutic agents. For example, novel piperazine linked methylene-bis-coumarins have shown potent inhibitory activity against various bacterial strains, demonstrating the relevance of structural modifications in enhancing antimicrobial efficacy. Such findings are crucial for the development of new antimicrobial agents to combat resistant bacterial infections (Nagaraj et al., 2019).
Catalytic Applications
Compounds featuring piperazine units have been investigated for their catalytic applications, particularly in carbon capture technologies and environmental remediation. The kinetics of reactions involving piperazine derivatives are of interest for developing efficient systems for capturing carbon dioxide from industrial emissions, thereby contributing to efforts in mitigating climate change impacts. Such research underscores the importance of understanding reaction mechanisms and kinetics for the design of effective catalytic systems (Goldman et al., 2013).
Photophysical and Electrochemical Properties
The study of the photophysical and electrochemical properties of fluorophenyl piperazine derivatives reveals their potential in the development of advanced materials for electronics and photonics. These compounds often exhibit unique fluorescence, charge transfer, and electrochemical behaviors, making them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and as sensors for environmental and biological analytes. Understanding these properties facilitates the design of materials with tailored functionalities for specific applications (Cruickshank et al., 2022).
Propiedades
IUPAC Name |
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c21-14-1-3-15(4-2-14)22-7-9-23(10-8-22)19(25)17-12-13-11-16(24(27)28)5-6-18(13)29-20(17)26/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPWTXSMRMLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


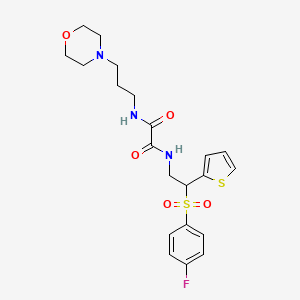
![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione](/img/structure/B2947084.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)
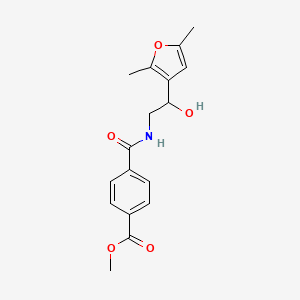
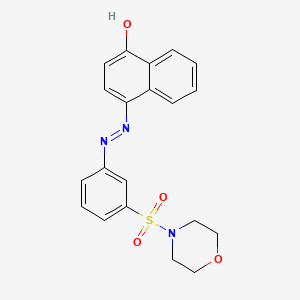
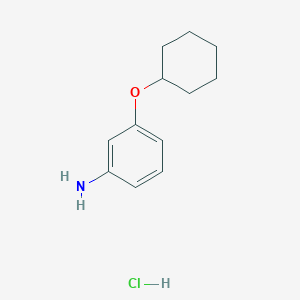

acetic acid](/img/structure/B2947094.png)
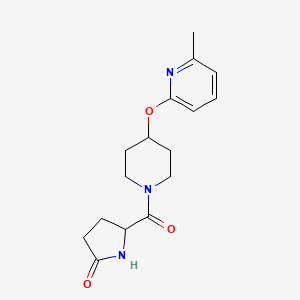
![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)
